3-Benzo[a]anthracen-12-ylpyridine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phomopsin A is typically isolated from cultures of Diaporthe toxica. The isolation process involves cultivating the fungus on a suitable medium, followed by extraction and purification of the compound using chromatographic techniques .
Industrial Production Methods: Industrial production of Phomopsin A is not common due to its toxic nature and the complexity of its synthesis. Most of the available Phomopsin A is produced in research laboratories for scientific studies .
Chemical Reactions Analysis
Types of Reactions: Phomopsin A undergoes various chemical reactions, including:
Oxidation: Phomopsin A can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in Phomopsin A.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired derivative.
Major Products Formed:
Scientific Research Applications
Phomopsin A has a wide range of applications in scientific research:
Chemistry: Used as a probe to study microtubule dynamics and polymerization.
Biology: Employed in cell biology to investigate the effects of microtubule inhibition on cell division and growth.
Medicine: Studied for its potential therapeutic applications in cancer treatment due to its ability to inhibit cell division.
Industry: Used in the development of new pesticides and herbicides due to its toxic effects on plants.
Mechanism of Action
Phomopsin A exerts its effects by binding to β-tubulin, a key component of microtubules. This binding inhibits the polymerization of tubulin, thereby blocking microtubule growth and interfering with mitosis. The compound interacts near the vinblastine binding site on β-tubulin, overlapping with the site targeted by other tubulin inhibitors .
Comparison with Similar Compounds
Phomopsin A is unique due to its specific binding to β-tubulin and its potent inhibitory effects on microtubule polymerization. Similar compounds include:
Vinblastine: Another tubulin inhibitor that binds to a similar site on β-tubulin.
Colchicine: A compound that also inhibits microtubule polymerization but through a different binding site.
Maytansine: A natural product that interacts with tubulin in the vinca domain, similar to Phomopsin A.
These compounds share some similarities with Phomopsin A but differ in their specific binding sites and mechanisms of action, highlighting the unique properties of Phomopsin A .
Properties
CAS No. |
7356-57-2 |
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Molecular Formula |
C23H15N |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
3-benzo[a]anthracen-12-ylpyridine |
InChI |
InChI=1S/C23H15N/c1-3-9-20-16(6-1)11-12-18-14-17-7-2-4-10-21(17)23(22(18)20)19-8-5-13-24-15-19/h1-15H |
InChI Key |
HZWIBXVAIREGQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=C4C(=C32)C5=CN=CC=C5 |
Origin of Product |
United States |
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